Cas no 2172138-58-6 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid)

1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid is a specialized fluorinated cyclobutane derivative designed for applications in peptide synthesis and medicinal chemistry. Its key structural features include an Fmoc-protected amino group and a fluorinated benzamide moiety, enhancing its utility as a building block in solid-phase peptide synthesis (SPPS). The cyclobutane core contributes to conformational rigidity, while the fluorine substitution offers potential for improved metabolic stability and binding affinity in drug design. This compound is particularly valuable for researchers seeking to incorporate fluorinated, constrained scaffolds into bioactive peptides or small molecules. Its compatibility with standard Fmoc-based protocols ensures straightforward deprotection and integration into complex molecular architectures.
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid structure
2172138-58-6 structure
Product Name:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid
CAS No:2172138-58-6
MF:C27H23FN2O5
MW:474.480330705643
CID:6241374
PubChem ID:165516369
Update Time:2025-06-12

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid
    • 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclobutane-1-carboxylic acid
    • 2172138-58-6
    • EN300-1497919
    • Inchi: 1S/C27H23FN2O5/c28-23-14-16(10-11-21(23)24(31)30-27(25(32)33)12-5-13-27)29-26(34)35-15-22-19-8-3-1-6-17(19)18-7-2-4-9-20(18)22/h1-4,6-11,14,22H,5,12-13,15H2,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: NYMBMNSJJOWHJI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(NC1(C(=O)O)CCC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 474.15910000g/mol
  • Monoisotopic Mass: 474.15910000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 795
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid

Recent Advances in the Study of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid (CAS: 2172138-58-6)

The compound 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid (CAS: 2172138-58-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutane core and fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in peptide synthesis and drug development. Recent studies have focused on its role as a building block for novel therapeutic agents, particularly in the context of targeted drug delivery and protease inhibition.

One of the key areas of investigation has been the compound's stability and reactivity under physiological conditions. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its conformational dynamics and interactions with biological targets. Preliminary results suggest that the fluorobenzamide moiety enhances binding affinity to specific protein receptors, making it a valuable scaffold for designing inhibitors of disease-related enzymes.

In addition to its synthetic utility, recent work has explored the pharmacokinetic properties of derivatives of 2172138-58-6. Studies in animal models have demonstrated favorable bioavailability and low toxicity profiles, highlighting its potential as a lead compound for further optimization. Notably, modifications to the cyclobutane ring have been shown to modulate metabolic stability, offering a pathway to improve drug-like properties.

The application of this compound in solid-phase peptide synthesis (SPPS) has also been a focal point. Its compatibility with Fmoc-based strategies allows for the efficient incorporation of fluorinated amino acids into peptide chains, enabling the development of bioactive peptides with enhanced stability and specificity. This has opened new avenues for the design of peptide-based therapeutics, particularly in oncology and infectious diseases.

Looking ahead, ongoing research aims to expand the scope of 2172138-58-6 in medicinal chemistry. Collaborative efforts between academia and industry are underway to explore its utility in fragment-based drug discovery and as a tool for studying protein-protein interactions. The compound's versatility and synthetic accessibility position it as a cornerstone for future innovations in drug development.

In conclusion, the latest findings underscore the importance of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclobutane-1-carboxylic acid as a multifunctional tool in chemical biology. Its unique structural features and promising biological activity make it a compelling subject for continued investigation, with potential implications for the treatment of a wide range of diseases.

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